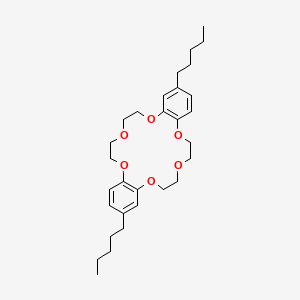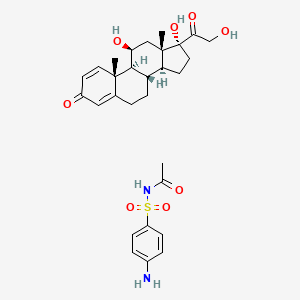
1-Amino-3-methylguanidine
Vue d'ensemble
Description
1-Amino-3-methylguanidine is a derivative of guanidine, a compound known for its high basicity and versatility in various chemical and biological applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-methylguanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in the presence of coupling reagents or metal catalysts . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of transition metal catalysis, such as copper-catalyzed cross-coupling reactions, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-methylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroguanidine derivatives.
Reduction: Reduction reactions can convert nitroguanidine derivatives back to this compound.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and palladium catalysts are frequently used for reduction reactions.
Substitution: Various nucleophiles, such as halides and amines, can be used under mild conditions.
Major Products:
Oxidation: Nitroguanidine derivatives.
Reduction: Aminoguanidine derivatives.
Substitution: Substituted guanidines with different functional groups.
Applications De Recherche Scientifique
1-Amino-3-methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives.
Biology: This compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Research is ongoing to explore its use as an α2-noradrenaline receptor antagonist.
Industry: It is used in the production of pharmaceuticals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Amino-3-methylguanidine involves its interaction with molecular targets such as DNA and enzymes. Its high basicity allows it to form strong hydrogen bonds with nucleic acids and proteins, influencing their structure and function . The compound can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function .
Comparaison Avec Des Composés Similaires
2-Aminoimidazolines: These compounds have a five-membered ring structure and are known for their biological activity.
2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are also biologically active and used in medicinal chemistry.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds are found in many natural products.
Uniqueness: Its ability to form strong hydrogen bonds and its high basicity make it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
1-amino-2-methylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N4/c1-5-2(3)6-4/h4H2,1H3,(H3,3,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUFIQWONOAGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185046 | |
| Record name | 1-Amino-3-methylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31106-59-9 | |
| Record name | 1-Amino-3-methylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031106599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-3-methylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-Furo[3,2-g][1]benzopyran-5-one](/img/structure/B1214965.png)



![(2E)-3-(4-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-3-METHOXYPHENYL)PROP-2-EN-1-OL](/img/structure/B1214971.png)





![9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one](/img/structure/B1214982.png)

